Cas no 540-05-6 (Phytofluene)

Phytofluene structure
Phytofluene structure
Product Name:Phytofluene
CAS No:540-05-6
Molecular Formula:C40H62
Molecular Weight:542.920292377472
CID:939462
PubChem ID:6436722

Phytofluene Properties

Names and Identifiers

    • (6E,10E,12E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
    • Phytofluene
    • all-trans-phytofluene
    • 6NUO4W7YQ6
    • 7,8,11,12,7',8'-hexahydro-psi,psi-carotene
    • 7,7',8,8',11,12-hexahydro-psi,psi-carotene
    • all-trans phytofluene
    • OVSVTCFNLSGAMM-OUOOUFEBSA-N
    • LMPR01070299
    • C05414
    • Q27887050
    • CHEBI:28129
    • NS00077045
    • LYCOPENE, 7,7',8,8',11,12-HEXAHYDRO-, ALL-TRANS-
    • (12E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
    • IBR-TCLC
    • PHYTOFLUENE [MI]
    • PHYTOFLUENE, ALL TRANS
    • PHYTOFLUENE, ALL-TRANS-
    • 540-05-6
    • 2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
    • .PSI.,.PSI.-CAROTENE, 7,7',8,8',11,12-HEXAHYDRO-
    • UNII-6NUO4W7YQ6
    • 7,7',8,8',11,12-HEXAHYDROLYCOPENE
    • psi,psi-Carotene, 7,7',8,8',11,12-hexahydro-
    • y,y-Carotene, 7,7',8,8',11,12-hexahydro-, cis-(9CI)
    • ALL-(E)-PHYTOFLUENE
    • DTXSID40894763
    • InChIKey: OVSVTCFNLSGAMM-OUOOUFEBSA-N
    • Inchi: 1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11+,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
    • SMILES: C(/C(/C)=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)/C)C/C=C(\C)/CC/C=C(\C)/C

Computed Properties

  • Exact Mass: 542.485
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 19
  • Monoisotopic Mass: 542.485
  • Heavy Atom Count: 40
  • Complexity: 1010
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 8
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 15.4
  • Topological Polar Surface Area: 0

Experimental Properties

  • LogP: 13.61000
  • Refractive Index: 1.51
  • Boiling Point: bp0.0001 140-185° (bath temp)
  • Flash Point: 337.8°C
  • Density: 0.87

Phytofluene Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
P400600-1mg
Phytofluene
540-05-6
1mg
150.00

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